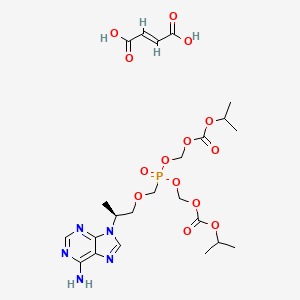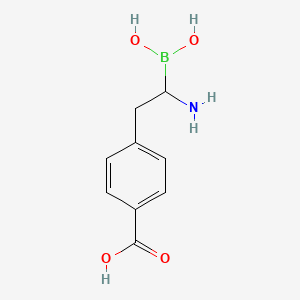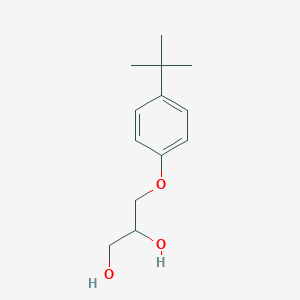
1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine is an organic compound characterized by the presence of trifluoromethyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine typically involves multiple steps. One common method includes the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor to produce 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Shares the trifluoromethyl group but differs in its overall structure and properties.
1-Benzoyl-3,3,3-trifluoroacetone: Another compound with a trifluoromethyl group, used in different chemical applications.
Uniqueness
1,1,1-Trifluoro-4-(4-methylphenyl)butan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, making it valuable for various applications.
特性
CAS番号 |
817164-24-2 |
|---|---|
分子式 |
C11H14F3N |
分子量 |
217.23 g/mol |
IUPAC名 |
1,1,1-trifluoro-4-(4-methylphenyl)butan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-8-2-4-9(5-3-8)6-7-10(15)11(12,13)14/h2-5,10H,6-7,15H2,1H3 |
InChIキー |
UAPPNNNMEOPBPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CCC(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)







